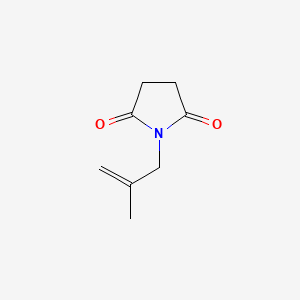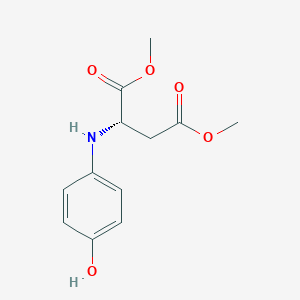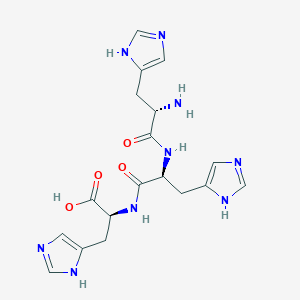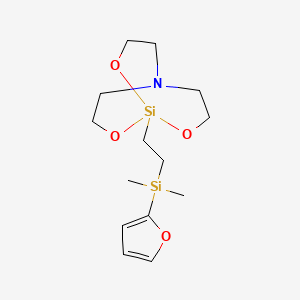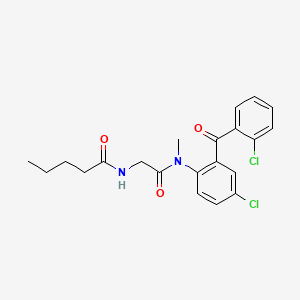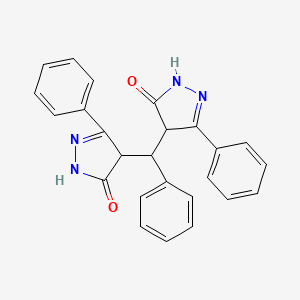
4,4'-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-component reaction. One common method is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4,5-diones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar core structure but differ in the substituents on the pyrazolone ring.
3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound is a precursor in the synthesis of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) and has its own set of biological activities.
Uniqueness
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
Properties
CAS No. |
63554-44-9 |
|---|---|
Molecular Formula |
C25H20N4O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[(5-oxo-3-phenyl-1,4-dihydropyrazol-4-yl)-phenylmethyl]-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C25H20N4O2/c30-24-20(22(26-28-24)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(27-29-25(21)31)18-14-8-3-9-15-18/h1-15,19-21H,(H,28,30)(H,29,31) |
InChI Key |
ZGNZNGGLTOLSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2C(C3C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


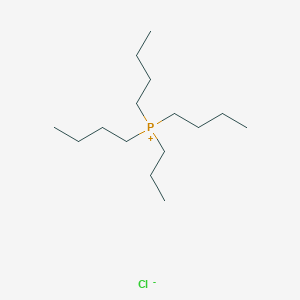
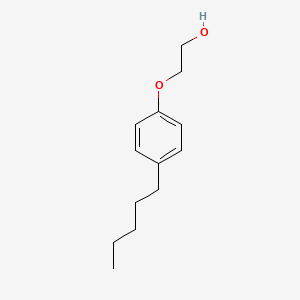

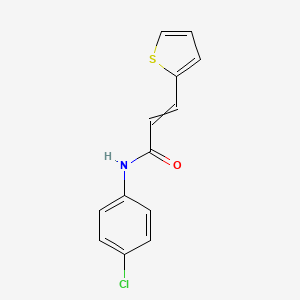
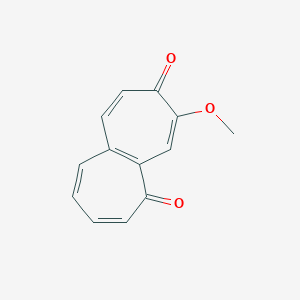
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
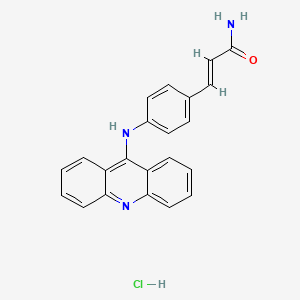
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
